Cas no 2229460-85-7 (tert-butyl N-3-amino-2-methyl-2-(4-methylpyridin-2-yl)propylcarbamate)

tert-butyl N-3-amino-2-methyl-2-(4-methylpyridin-2-yl)propylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-3-amino-2-methyl-2-(4-methylpyridin-2-yl)propylcarbamate
- tert-butyl N-[3-amino-2-methyl-2-(4-methylpyridin-2-yl)propyl]carbamate
- EN300-1874153
- 2229460-85-7
-
- インチ: 1S/C15H25N3O2/c1-11-6-7-17-12(8-11)15(5,9-16)10-18-13(19)20-14(2,3)4/h6-8H,9-10,16H2,1-5H3,(H,18,19)
- InChIKey: LQPMVYNPXWYBSB-UHFFFAOYSA-N
- ほほえんだ: O(C(NCC(C)(C1C=C(C)C=CN=1)CN)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 279.19467705g/mol
- どういたいしつりょう: 279.19467705g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 328
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
tert-butyl N-3-amino-2-methyl-2-(4-methylpyridin-2-yl)propylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1874153-0.5g |
tert-butyl N-[3-amino-2-methyl-2-(4-methylpyridin-2-yl)propyl]carbamate |
2229460-85-7 | 0.5g |
$1316.0 | 2023-09-18 | ||
Enamine | EN300-1874153-0.1g |
tert-butyl N-[3-amino-2-methyl-2-(4-methylpyridin-2-yl)propyl]carbamate |
2229460-85-7 | 0.1g |
$1207.0 | 2023-09-18 | ||
Enamine | EN300-1874153-5.0g |
tert-butyl N-[3-amino-2-methyl-2-(4-methylpyridin-2-yl)propyl]carbamate |
2229460-85-7 | 5g |
$3977.0 | 2023-06-01 | ||
Enamine | EN300-1874153-0.25g |
tert-butyl N-[3-amino-2-methyl-2-(4-methylpyridin-2-yl)propyl]carbamate |
2229460-85-7 | 0.25g |
$1262.0 | 2023-09-18 | ||
Enamine | EN300-1874153-10.0g |
tert-butyl N-[3-amino-2-methyl-2-(4-methylpyridin-2-yl)propyl]carbamate |
2229460-85-7 | 10g |
$5897.0 | 2023-06-01 | ||
Enamine | EN300-1874153-5g |
tert-butyl N-[3-amino-2-methyl-2-(4-methylpyridin-2-yl)propyl]carbamate |
2229460-85-7 | 5g |
$3977.0 | 2023-09-18 | ||
Enamine | EN300-1874153-2.5g |
tert-butyl N-[3-amino-2-methyl-2-(4-methylpyridin-2-yl)propyl]carbamate |
2229460-85-7 | 2.5g |
$2688.0 | 2023-09-18 | ||
Enamine | EN300-1874153-0.05g |
tert-butyl N-[3-amino-2-methyl-2-(4-methylpyridin-2-yl)propyl]carbamate |
2229460-85-7 | 0.05g |
$1152.0 | 2023-09-18 | ||
Enamine | EN300-1874153-1.0g |
tert-butyl N-[3-amino-2-methyl-2-(4-methylpyridin-2-yl)propyl]carbamate |
2229460-85-7 | 1g |
$1371.0 | 2023-06-01 | ||
Enamine | EN300-1874153-10g |
tert-butyl N-[3-amino-2-methyl-2-(4-methylpyridin-2-yl)propyl]carbamate |
2229460-85-7 | 10g |
$5897.0 | 2023-09-18 |
tert-butyl N-3-amino-2-methyl-2-(4-methylpyridin-2-yl)propylcarbamate 関連文献
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
tert-butyl N-3-amino-2-methyl-2-(4-methylpyridin-2-yl)propylcarbamateに関する追加情報
Research Brief on tert-butyl N-3-amino-2-methyl-2-(4-methylpyridin-2-yl)propylcarbamate (CAS: 2229460-85-7): Recent Advances and Applications
In recent years, the compound tert-butyl N-3-amino-2-methyl-2-(4-methylpyridin-2-yl)propylcarbamate (CAS: 2229460-85-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in drug discovery and development. The tert-butyl carbamate group and the 4-methylpyridin-2-yl moiety are particularly noteworthy, as they contribute to the compound's stability and bioactivity, making it a valuable intermediate in the synthesis of novel therapeutic agents.
Recent studies have focused on the synthesis and optimization of tert-butyl N-3-amino-2-methyl-2-(4-methylpyridin-2-yl)propylcarbamate, aiming to enhance its yield and purity for industrial-scale production. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and ensure its structural integrity. These efforts have been critical in facilitating its use as a building block in the development of more complex molecules with potential pharmacological applications.
One of the most exciting developments involves the incorporation of this compound into the synthesis of kinase inhibitors. Kinases play a pivotal role in various cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Preliminary data suggest that derivatives of tert-butyl N-3-amino-2-methyl-2-(4-methylpyridin-2-yl)propylcarbamate exhibit inhibitory activity against specific kinase targets, opening new avenues for therapeutic intervention. Further in vitro and in vivo studies are underway to elucidate the mechanism of action and optimize the pharmacokinetic properties of these derivatives.
In addition to its role in kinase inhibitor development, this compound has also been explored in the context of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of therapeutics that selectively degrade target proteins via the ubiquitin-proteasome system. The structural flexibility of tert-butyl N-3-amino-2-methyl-2-(4-methylpyridin-2-yl)propylcarbamate makes it an attractive candidate for the design of PROTACs, particularly for targets that have been historically challenging to address with conventional small-molecule inhibitors. Early-stage research indicates that this compound can be effectively conjugated to E3 ligase ligands, enabling the targeted degradation of disease-relevant proteins.
Despite these promising advancements, challenges remain in the clinical translation of compounds derived from tert-butyl N-3-amino-2-methyl-2-(4-methylpyridin-2-yl)propylcarbamate. Issues such as bioavailability, metabolic stability, and off-target effects need to be carefully addressed through rigorous preclinical testing. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and accelerate the development of next-generation therapeutics based on this versatile chemical scaffold.
In conclusion, tert-butyl N-3-amino-2-methyl-2-(4-methylpyridin-2-yl)propylcarbamate (CAS: 2229460-85-7) represents a valuable tool in modern drug discovery. Its applications in kinase inhibitor and PROTAC development highlight its potential to address unmet medical needs. Continued research and innovation in this area are expected to yield significant breakthroughs, further solidifying the compound's role in the advancement of chemical biology and pharmaceutical sciences.
2229460-85-7 (tert-butyl N-3-amino-2-methyl-2-(4-methylpyridin-2-yl)propylcarbamate) 関連製品
- 2172234-83-0(2-Methyl-2-[4-(piperazine-1-sulfonyl)phenyl]propanoic acid)
- 1514561-27-3((4-bromo-3-methylphenyl)methyl(2-ethoxyethyl)amine)
- 2731007-18-2(Methyl 5,6-dimethylpyridazine-3-carboxylate)
- 90887-48-2(4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione)
- 954271-92-2({2-(cyclohexyloxy)methylphenyl}methanamine)
- 39541-21-4(α-D-Galactopyranosyl bromide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate)
- 778-82-5(Ethyl Indole-3-acetate)
- 2171183-30-3((2R)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-(methylsulfanyl)butanoic acid)
- 2763779-76-4(1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride)
- 1314709-99-3(1-(2-chloro-3,6-difluorophenyl)cyclopropane-1-carbonitrile)



